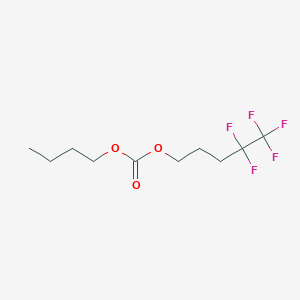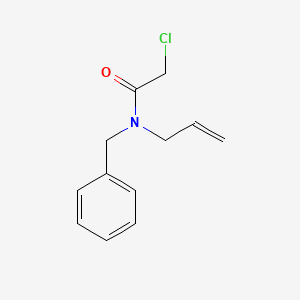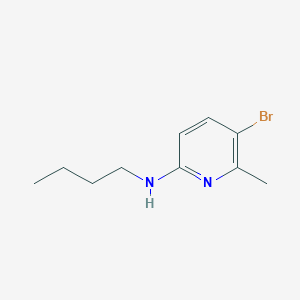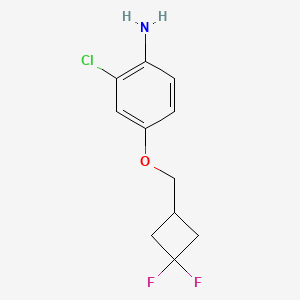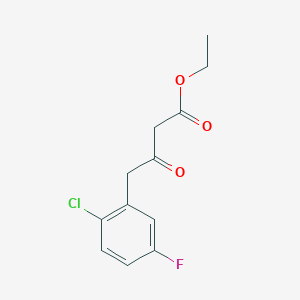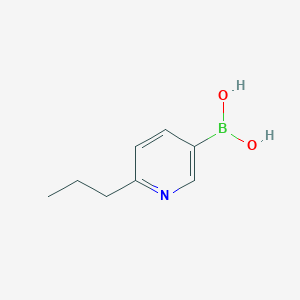
(6-Propylpyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Propylpyridin-3-yl)boronic acid: is an organoboron compound with the molecular formula C8H12BNO2. It is a derivative of pyridine, where a boronic acid group is attached to the third position of the pyridine ring, and a propyl group is attached to the sixth position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Propylpyridin-3-yl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-propylpyridine.
Borylation: The introduction of the boronic acid group is achieved through a borylation reaction. This can be done using a palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. The reaction involves the use of a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium carbonate (K2CO3).
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
Oxidation: (6-Propylpyridin-3-yl)boronic acid can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: It can be reduced to form the corresponding borane or boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are typically used in Suzuki-Miyaura couplings.
Major Products
Oxidation: Produces alcohols or ketones.
Reduction: Produces borane or boronate esters.
Substitution: Produces biaryl compounds or other substituted aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, (6-Propylpyridin-3-yl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. This makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology
In biological research, boronic acids are known to interact with biological molecules such as enzymes and receptors. This compound can be used to study these interactions and develop enzyme inhibitors or receptor modulators.
Medicine
In medicine, boronic acids have been explored for their potential as therapeutic agents. They can inhibit proteases and other enzymes, making them candidates for drug development. This compound could be investigated for similar applications.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it useful in the synthesis of complex organic structures.
作用機序
The mechanism by which (6-Propylpyridin-3-yl)boronic acid exerts its effects depends on the specific reaction or application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which can inhibit enzyme activity or modulate receptor function.
類似化合物との比較
Similar Compounds
- (6-Methylpyridin-3-yl)boronic acid
- (6-Ethylpyridin-3-yl)boronic acid
- (6-Butylpyridin-3-yl)boronic acid
Uniqueness
(6-Propylpyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions. The propyl group at the sixth position can affect the compound’s steric and electronic properties, making it distinct from its methyl, ethyl, and butyl analogs. This uniqueness can be leveraged in designing specific reactions and applications where these properties are advantageous.
特性
分子式 |
C8H12BNO2 |
|---|---|
分子量 |
165.00 g/mol |
IUPAC名 |
(6-propylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO2/c1-2-3-8-5-4-7(6-10-8)9(11)12/h4-6,11-12H,2-3H2,1H3 |
InChIキー |
LZVLCXUDVGIKLK-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(C=C1)CCC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12082314.png)


![2-[2-(3-Fluorophenyl)ethyl]benzoic acid](/img/structure/B12082330.png)
![triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-[(E)-tetracos-15-enoyl]sulfanylethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12082331.png)
